molecular formula C10H10N2O2 B1277247 (S)-3-Amino-3-(3-cyanophenyl)propanoic acid CAS No. 791778-00-2

(S)-3-Amino-3-(3-cyanophenyl)propanoic acid

Cat. No. B1277247
CAS RN: 791778-00-2
M. Wt: 190.2 g/mol
InChI Key: RRUDIPCLABXNDE-VIFPVBQESA-N
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Description

The compound (S)-3-Amino-3-(3-cyanophenyl)propanoic acid is a derivative of amino acids, which are fundamental building blocks in the field of biochemistry and pharmaceuticals. Amino acids are known for their roles in methylation, detoxication, and antioxidation, and they are extensively used in the pharmaceutical and food industries . While the provided papers do not directly discuss (S)-3-Amino-3-(3-cyanophenyl)propanoic acid, they provide insights into similar compounds and their synthesis, which can be extrapolated to the compound .

Synthesis Analysis

The synthesis of related compounds involves the use of amino acids as starting materials. For instance, the synthesis of racemic ethyl 3-amino-3-(4-cyanophenyl)propanoate, a compound similar to (S)-3-Amino-3-(3-cyanophenyl)propanoic acid, was achieved, and its enantiomers were separated using enantioselective N-acylation by Candida antarctica lipase A (CAL-A) in neat butyl butanoate . This method could potentially be adapted for the synthesis of (S)-3-Amino-3-(3-cyanophenyl)propanoic acid, with the appropriate modifications to the starting materials and conditions to target the 3-cyanophenyl group specifically.

Molecular Structure Analysis

The molecular structure of amino acid derivatives is often characterized by X-ray crystallography. For example, the crystal structure of (S)-2-amino-3-(1H-indol-3-yl)propanoic acidate was determined to be monoclinic with specific cell dimensions and stabilized by hydrogen bonds . The indole ring in this compound was found to be essentially planar. By analogy, (S)-3-Amino-3-(3-cyanophenyl)propanoic acid would likely exhibit a similar planarity in the cyanophenyl ring and could form similar hydrogen bonding patterns, contributing to its stability and crystalline properties.

Chemical Reactions Analysis

The chemical reactivity of amino acid derivatives like (S)-3-Amino-3-(3-cyanophenyl)propanoic acid can be inferred from their functional groups. The presence of an amino group and a cyanophenyl group suggests that this compound could participate in reactions typical of amines and nitriles, such as acylation, alkylation, and nucleophilic addition. The papers provided do not detail specific reactions for this compound, but the synthesis paper indicates that the amino group can be protected using Boc and Fmoc-protecting groups, which are common in peptide synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of amino acid derivatives are influenced by their molecular structure. The provided papers do not give specific details on the properties of (S)-3-Amino-3-(3-cyanophenyl)propanoic acid. However, based on the properties of similar compounds, it can be deduced that the compound would exhibit properties consistent with amino acids and aromatic nitriles, such as solubility in polar solvents, potential for zwitterionic form at certain pH levels, and a relatively high melting point due to its crystalline nature . The exact properties would need to be determined experimentally.

Scientific Research Applications

Synthesis and Derivative Formation

(S)-3-Amino-3-(3-cyanophenyl)propanoic acid has been utilized in the synthesis of enantiomers and N-protected derivatives. For instance, the racemic ethyl 3-amino-3-(4-cyanophenyl)propanoate was synthesized, and its enantiomers were separated through enantioselective N-acylation. These enantiomers were then transformed into Boc and Fmoc-protected derivatives (Solymár, Kanerva, & Fülöp, 2004).

Antiproliferative Activity

In the field of medicinal chemistry, derivatives of (S)-3-Amino-3-(3-cyanophenyl)propanoic acid have been explored for their antiproliferative activity. For example, novel Pt(II)-complexes with an L-alanyl-based ligand demonstrated moderate cytotoxic activity on cancer cells, suggesting potential applications in cancer treatment (Riccardi et al., 2019).

Corrosion Inhibition

In material science, derivatives such as Schiff's bases synthesized from 3-amino-3-(4-cyanophenyl)propanoic acid have been used as corrosion inhibitors for mild steel in acidic solutions. These compounds exhibit high efficiency and act as both physisorption and chemisorption agents (Gupta, Quraishi, Verma, & Mukherjee, 2016).

Biocatalysis

In biotechnology, (S)-3-Amino-3-(3-cyanophenyl)propanoic acid plays a crucial role in asymmetric biocatalysis. A study using Methylobacterium Y1-6 showed that this compound could be stereoselectively hydrolyzed to form S-acid, demonstrating its significance in producing enantiopure compounds (Li, Wang, Huang, Zou, & Zheng, 2013).

Polymer Modification

Additionally, (S)-3-Amino-3-(3-cyanophenyl)propanoic acid derivatives have been used in the modification of polymers. For instance, radiation-induced polyvinyl alcohol/acrylic acid hydrogels were modified with various amines including derivatives of this compound, enhancing their antibacterial and antifungal properties, which could have medical applications (Aly & El-Mohdy, 2015).

Mechanism of Action

“(S)-3-Amino-3-(3-cyanophenyl)propanoic acid”, also known as L-ACPA, is an allosteric agonist of the metabotropic glutamate receptor subtype 4 (mGluR4). This means it binds to a site on the mGluR4 receptor that is distinct from the active site, and in doing so, it modulates the receptor’s activity.

properties

IUPAC Name

(3S)-3-amino-3-(3-cyanophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c11-6-7-2-1-3-8(4-7)9(12)5-10(13)14/h1-4,9H,5,12H2,(H,13,14)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRUDIPCLABXNDE-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(CC(=O)O)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[C@H](CC(=O)O)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90426851
Record name (3S)-3-Amino-3-(3-cyanophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90426851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-Amino-3-(3-cyanophenyl)propanoic acid

CAS RN

791778-00-2
Record name (βS)-β-Amino-3-cyanobenzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=791778-00-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3S)-3-Amino-3-(3-cyanophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90426851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Part A. The 3-cyano benzaldehyde (2.0 gm, 15.3 mmol), malonic acid (1.6 gm, 15.3 mmol) and ammonium acetate (2.37 gm, 30.75 mmol) were combined in 35 mLs ethanol under a nitrogen atmosphere. The reaction mixture was heated over night to become a thick slurry. The slurry was filtered and the solids were washed with additional ethanol. The 3-(cyano)-beta-(amino)benzene propanoic acid was isolated as a white powder 1.58 gm (55%) MS 191(M+H)+ 1 H NMR (DMSO-d6): 8.11(s, 1H), 7.96(d, 1H), 7.90(d, 1H), 7.46(t,1H), 5.7(s,4H), 4.66(m, 1H), 3.61(dd, 1H), 3.06(dd, 1H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step Two
Quantity
2.37 g
Type
reactant
Reaction Step Three
Quantity
35 mL
Type
solvent
Reaction Step Four
Yield
55%

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